Sulfuric acid--2-amino-2-deoxyhexopyranose (1/1)

Description

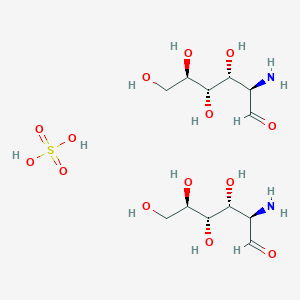

Structure

2D Structure

Properties

CAS No. |

14999-43-0 |

|---|---|

Molecular Formula |

C6H15NO9S |

Molecular Weight |

277.25 g/mol |

IUPAC Name |

(2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |

InChI |

InChI=1S/C6H13NO5.H2O4S/c7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2-,3-,4-,5-,6-;/m1./s1 |

InChI Key |

VSKBNXJTZZAEPH-OCOFDJSDSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.OS(=O)(=O)O |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Endogenous Biosynthesis and Metabolic Pathways of Glucosamine Sulfate

Glucosamine (B1671600) Biosynthesis Pathways

The creation of glucosamine is a critical step for the synthesis of a wide array of essential macromolecules. It serves as a key precursor and is integrated into a central metabolic pathway that manages cellular nutrient status.

Glucosamine is a prominent amino-monosaccharide, a class of molecules that are foundational for the biochemical synthesis of glycosylated proteins and lipids. dbpedia.org It is a crucial building block for the production of glycosaminoglycans (GAGs), which are major components of cartilage and other connective tissues. nih.govnih.gov These GAGs, such as hyaluronic acid and chondroitin (B13769445) sulfate (B86663), are vital for the structure, elasticity, and function of these tissues. nih.govpatsnap.com Glucosamine's role extends to being a precursor for proteoglycans and glycolipids, further highlighting its importance in cellular structure and signaling. bionity.comwikipedia.org

The primary route for endogenous glucosamine synthesis is the Hexosamine Biosynthetic Pathway (HBP). nih.govresearchwithrutgers.com This pathway begins with the conversion of fructose-6-phosphate (B1210287), a product of glucose metabolism, and glutamine into glucosamine-6-phosphate. bionity.comwikipedia.org This initial and rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate aminotransferase (GFAT). researchgate.net The HBP ultimately produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate used in the glycosylation of proteins and lipids. bionity.comnih.gov The formation of glucosamine-6-phosphate is the committed step for the synthesis of all nitrogen-containing sugars, making glucosamine a central molecule in regulating the production of these essential compounds. bionity.comwikipedia.org

Metabolic Fate and Intermediates of Glucosamine

Once synthesized or introduced into a cell, glucosamine is rapidly integrated into metabolic pathways through a series of enzymatic modifications.

Upon entering the cell, glucosamine is phosphorylated by hexokinases at the sixth carbon position to form glucosamine-6-phosphate (GlcN-6-P). mdpi.comnih.gov This is the same family of enzymes that phosphorylates glucose to glucose-6-phosphate, the first step in glycolysis. wikipedia.orgnih.gov This phosphorylation traps the glucosamine molecule within the cell, preventing its diffusion across the cell membrane and priming it for further metabolic conversion. wikipedia.org In adipocytes, for instance, treatment with glucosamine leads to a rapid and significant accumulation of GlcN-6-P. nih.gov

Glucosamine-6-phosphate stands at a metabolic crossroads and can be acted upon by several enzymes. It can be acetylated to form N-acetylglucosamine-6-phosphate, a reaction that is part of the pathway leading to UDP-GlcNAc. foodchemistryjournal.com Alternatively, glucosamine-6-phosphate can be deaminated by glucosamine-6-phosphate deaminase (GNPDA) to revert to fructose-6-phosphate, linking the hexosamine pathway back to glycolysis. researchgate.netasm.org The key enzyme in the de novo synthesis of GlcN-6-P from fructose-6-phosphate is glucosamine-6-phosphate synthase (GlmS), which facilitates the transfer of an amino group from glutamine. acs.orgrcsb.org

| Enzyme | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|

| Glutamine:fructose-6-phosphate aminotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Hexosamine Biosynthesis Pathway |

| Hexokinase | Glucosamine, ATP | Glucosamine-6-phosphate, ADP | Glucosamine Metabolism |

| Glucosamine-6-phosphate deaminase (GNPDA) | Glucosamine-6-phosphate | Fructose-6-phosphate, Ammonia | Hexosamine Biosynthesis Pathway |

| Glucosamine-6-phosphate synthase (GlmS) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate | Hexosamine Biosynthesis Pathway |

Cellular Uptake and Transport Mechanisms

The entry of glucosamine into cells is a regulated process that shares mechanisms with glucose transport. The efficiency of this uptake can influence the metabolic impact of glucosamine.

Transport of glucosamine across the cell membrane is primarily facilitated by glucose transporter proteins (GLUTs). nih.govnih.gov However, different GLUT isoforms exhibit varying affinities for glucosamine. For example, GLUT2 has a significantly higher affinity for glucosamine compared to GLUT1 and GLUT4. nih.gov This means that the rate and kinetics of glucosamine uptake depend on the specific combination and abundance of GLUTs expressed in a particular cell type. nih.gov There is a competitive relationship between glucosamine and glucose for cellular uptake through these transporters. nih.gov In environments with normal glucose concentrations, the uptake of glucosamine can be inhibited. nih.gov Studies on human articular chondrocytes have shown that they actively import glucosamine in a time-dependent manner. nih.gov

| Transport Mechanism | Key Proteins | Characteristics |

|---|---|---|

| Facilitated Diffusion | Glucose Transporters (GLUTs), e.g., GLUT1, GLUT2, GLUT4 | Competitive with glucose; affinity varies by GLUT isoform. |

Facilitated Transport via Glucose Transporter Proteins (GLUTs)

The cellular uptake of glucosamine is a critical step in its metabolic pathway, primarily mediated by the family of facilitative glucose transporter (GLUT) proteins. These transporters are integral membrane proteins that facilitate the movement of hexoses, such as glucose and glucosamine, across the cell membrane down their concentration gradient.

Multiple GLUT isoforms have been identified, each with distinct tissue distributions and substrate affinities, contributing to the differential uptake of glucosamine in various cell types. Human articular chondrocytes, for instance, express a range of GLUTs including GLUT1, GLUT3, GLUT6, GLUT8, GLUT10, GLUT11, and GLUT12. nih.gov

GLUT1 , a widely expressed isoform, is responsible for the basal glucose uptake in most cell types and also transports glucosamine. nih.gov

GLUT2 is a notable transporter of glucosamine, exhibiting a high affinity for this amino sugar, even higher than its affinity for glucose. nih.gov This isoform is predominantly found in the liver, pancreatic β-cells, and the basolateral membrane of intestinal and renal epithelial cells. nih.gov

GLUT3 is primarily expressed in tissues with high energy demands, such as neurons, and also facilitates the transport of glucosamine. youtube.com

GLUT4 is the principal insulin-sensitive glucose transporter, found in adipose tissue and striated muscles (skeletal and cardiac). youtube.com It also plays a role in the transport of glucosamine into these cells. nih.gov

The roles of other GLUT isoforms in glucosamine transport are less characterized. GLUT6 , GLUT8 , GLUT10 , and GLUT12 belong to the Class III GLUTs, which are less understood compared to Class I (GLUT1-4) and Class II transporters. dovepress.com However, their expression in tissues known to utilize glucosamine suggests a potential role in its transport. For example, GLUT8 and GLUT12 have been identified in the murine left ventricle, a tissue that can utilize glucosamine. d-nb.info

The following table summarizes the key GLUT isoforms involved in glucosamine transport and their primary tissue locations.

| GLUT Isoform | Primary Tissue Locations | Role in Glucosamine Transport |

| GLUT1 | Ubiquitous, including red blood cells and brain | Facilitates basal glucosamine uptake. nih.gov |

| GLUT2 | Liver, pancreatic β-cells, small intestine, kidney | High-affinity transporter for glucosamine. nih.gov |

| GLUT3 | Neurons, testes, placenta | Transports glucosamine in high-energy demand tissues. youtube.com |

| GLUT4 | Skeletal muscle, cardiac muscle, adipose tissue | Insulin-regulated transport of glucosamine. nih.gov |

| GLUT6 | White blood cells, spleen | Potential role in glucosamine transport in immune cells. youtube.com |

| GLUT8 | Testes, brain, heart | Implicated in glucosamine transport in various tissues. nih.govd-nb.info |

| GLUT10 | Liver, pancreas | Potential, but less characterized role. dovepress.com |

| GLUT11 | Heart, skeletal muscle, kidney | Potential, but less characterized role. nih.gov |

| GLUT12 | Skeletal muscle, small intestine, adipose tissue | Potential role in glucosamine transport. dovepress.com |

Due to their structural similarity, glucosamine and glucose compete for transport through the same GLUT proteins. nih.govresearchgate.net This competition can influence the cellular uptake and subsequent metabolic fate of both molecules. For instance, an increased extracellular concentration of glucose can reduce the uptake of glucosamine, and conversely, high levels of glucosamine can inhibit glucose transport. nih.govresearchgate.net

This competition extends beyond transport into the cell. Once inside, both glucosamine and glucose are substrates for the enzyme hexokinase, which phosphorylates them to glucosamine-6-phosphate and glucose-6-phosphate, respectively. nih.gov This enzymatic competition can further impact downstream metabolic pathways, such as glycolysis. nih.govresearchgate.net The inhibitory effect of glucosamine on glycolysis is more pronounced in the presence of GLUT2, which preferentially transports glucosamine. nih.govresearchgate.net

Regulation of Glucosamine Transport by Cytokines and Growth Factors

The transport of glucosamine into cells is not static but is subject to regulation by various signaling molecules, including cytokines and growth factors. This regulation is particularly relevant in the context of inflammatory and tissue repair processes where these signaling molecules are abundant.

Similar to glucose transport, the uptake of glucosamine in chondrocytes is accelerated by the presence of cytokines and growth factors. nih.gov Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to stimulate facilitated glucose transport. nih.gov IL-1β, for example, achieves this by increasing the expression of GLUT1 mRNA and protein, as well as promoting the translocation of GLUT1 to the plasma membrane. nih.gov Given that glucosamine utilizes the same transporters, it is inferred that these cytokines would similarly enhance glucosamine uptake.

Growth factors also play a role in modulating glucosamine transport. For example, Insulin-like Growth Factor I (IGF-I) and insulin (B600854) signaling pathways can be affected by glucosamine. High concentrations of glucosamine have been shown to induce resistance to both IGF-I and insulin, partly by reducing the phosphorylation of their respective receptors. oup.com While this demonstrates an effect of glucosamine on growth factor signaling, the direct impact of various growth factors on the expression and activity of glucosamine transporters is an area of ongoing research.

The table below outlines the influence of select cytokines on glucose transporter expression, which is understood to have a corresponding effect on glucosamine transport.

| Regulating Factor | Effect on GLUTs | Consequence for Glucosamine Transport |

| Interleukin-1β (IL-1β) | Upregulates GLUT1 expression and membrane translocation. nih.gov | Increased cellular uptake of glucosamine. |

| Tumor Necrosis Factor-α (TNF-α) | Accelerates facilitated glucose transport. nih.gov | Increased cellular uptake of glucosamine. |

Glucosamine Sulfate as a Precursor for Complex Macromolecules

Endogenously synthesized glucosamine, in the form of glucosamine-6-phosphate, is a fundamental building block for the biosynthesis of various complex macromolecules essential for the structure and function of tissues. dovepress.comnih.gov It is the initial substrate for the hexosamine biosynthesis pathway, which culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). dovepress.comnih.gov UDP-GlcNAc is a crucial activated sugar donor for the synthesis of glycosaminoglycans (GAGs), proteoglycans, and glycolipids. dovepress.comnih.gov

Glucosamine is a direct precursor for the repeating disaccharide units that form the backbone of glycosaminoglycans. psu.edu GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix and connective tissues. sav.sk The synthesis of GAGs is not template-driven but is orchestrated by a series of enzymes in the Golgi apparatus. mdpi.com Glucosamine, via its conversion to UDP-GlcNAc, provides the N-acetylglucosamine (GlcNAc) moiety that is a core component of several GAGs. sav.sk

Glucosamine plays a pivotal role in the synthesis of specific GAGs, including hyaluronic acid and keratan (B14152107) sulfate.

Hyaluronic Acid (HA) , also known as hyaluronan, is a non-sulfated GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. mdpi.combiorxiv.org As a key component of synovial fluid, vitreous humor, and the extracellular matrix of skin and cartilage, HA contributes to tissue hydration, lubrication, and cell signaling. sav.skmdpi.com The synthesis of HA directly utilizes UDP-GlcNAc, derived from glucosamine, as one of the two sugar precursors. sav.sk

Keratan Sulfate (KS) is a sulfated GAG found predominantly in the cornea, cartilage, and bone. oup.com Its basic repeating disaccharide unit consists of D-galactose and N-acetylglucosamine-6-sulfate. oup.com Unlike other GAGs that contain a uronic acid, keratan sulfate contains galactose. mdpi.com The N-acetylglucosamine component of this repeating unit is derived from the glucosamine biosynthetic pathway. oup.com

The following table details the composition of Hyaluronic Acid and Keratan Sulfate, highlighting the contribution of glucosamine.

| Glycosaminoglycan | Repeating Disaccharide Unit | Glucosamine-Derived Component |

| Hyaluronic Acid | D-glucuronic acid and N-acetylglucosamine mdpi.combiorxiv.org | N-acetylglucosamine |

| Keratan Sulfate | D-galactose and N-acetylglucosamine-6-sulfate oup.com | N-acetylglucosamine |

Chondroitin Sulfate Synthesis Substrate

Glucosamine is a fundamental precursor in the biochemical synthesis of various glycosylated proteins and lipids, including the glycosaminoglycans (GAGs) that are essential components of connective tissues. wikipedia.orgnih.gov One of the most significant of these GAGs is chondroitin sulfate. The body endogenously synthesizes glucosamine from glucose via the hexosamine biosynthesis pathway. wikipedia.orgnih.gov This pathway converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate, a critical first step. wikipedia.orgbionity.com The end product of this pathway is UDP-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgnih.gov This molecule, UDP-GlcNAc, can then be converted to UDP-N-acetylgalactosamine through isomerization. nih.gov Both UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine serve as essential building blocks for the synthesis of GAGs like chondroitin sulfate, hyaluronic acid, and keratan sulfate. nih.govresearchgate.net

Integration into Proteoglycan Structures (e.g., Aggrecan, Decorin, Biglycan)

Proteoglycans are large, complex macromolecules composed of a core protein covalently attached to one or more GAG chains. nih.gov Glucosamine is essential for the synthesis of these GAGs, which are integral to the function of various proteoglycans found within the extracellular matrix (ECM) of cartilage. nih.gov

Aggrecan: This is the most abundant proteoglycan in articular cartilage, responsible for hydrating the tissue and giving it resilience and resistance to compressive loads. udel.edumdbioproducts.com Aggrecan has a large core protein to which numerous chondroitin sulfate and keratan sulfate chains are attached. mdbioproducts.comresearchgate.net The synthesis of these GAG chains is dependent on the availability of precursors derived from glucosamine. nih.gov Aggrecan molecules then bind to a central filament of hyaluronic acid (another GAG synthesized from glucosamine precursors) to form massive supramolecular aggregates, which are trapped within the collagen network of the cartilage matrix. nih.govnih.gov

Decorin and Biglycan: These are members of the small leucine-rich proteoglycan (SLRP) family. udel.eduresearchgate.net

Biglycan is structurally similar to decorin but possesses two GAG chains (chondroitin or dermatan sulfate). udel.eduresearchgate.net While its functions are still being fully elucidated, it is known to be involved in regulating bone formation and modulating cellular processes. udel.edu

The integration of glucosamine-derived GAGs into these proteoglycan structures is fundamental to the structural integrity and functional properties of connective tissues, particularly cartilage.

Contribution to Collagen Synthesis and Extracellular Matrix Assembly

The extracellular matrix (ECM) of cartilage is a highly organized network primarily composed of collagen fibers and proteoglycan aggregates. The structural integrity of this matrix depends on the synthesis and proper assembly of all its components.

Research indicates that glucosamine may play a role in stimulating the synthesis of collagen, the main structural protein in the ECM. meschinohealth.com Some in vitro studies on chondrocytes have shown that glucosamine can enhance the production of cartilage matrix components, including both aggrecan and type II collagen. nih.gov The proposed mechanism involves providing the necessary building blocks for glycoproteins and proteoglycans, which in turn supports the anabolic processes within the chondrocytes, leading to the synthesis of collagen. meschinohealth.com

However, the effect of glucosamine on collagen synthesis is not universally confirmed across all studies. Some research has found that while certain compounds like collagen hydrolysate significantly increase type II collagen biosynthesis, glucosamine sulfate and glucosamine hydrochloride had no stimulatory effect in their chondrocyte culture model. researchgate.net

Interactive Data Table: Research Findings on Glucosamine's Role in ECM Synthesis

Below is a summary of findings from various studies regarding the effect of glucosamine on key components of the extracellular matrix.

| Study Focus | Model System | Key Finding | Reference |

| Proteoglycan Synthesis | Human Endothelial Cells | Glucosamine exposure led to a dose- and time-dependent reduction in the synthesis and secretion of proteoglycans. | nih.gov |

| ECM Macromolecule Synthesis | Porcine & Human Chondrocytes | A specific collagen hydrolysate increased proteoglycan and type II collagen synthesis, whereas glucosamine sulfate (GS) and glucosamine hydrochloride (GH) did not show a significant stimulatory effect on these macromolecules. | researchgate.net |

| Cartilage Matrix Components | Chondrocyte Culture | Glucosamine was shown to enhance the production of cartilage matrix components, specifically aggrecan and type II collagen. | nih.gov |

| General ECM Synthesis | Chondrocytes | Glucosamine sulfate is reported to stimulate the synthesis of not only glycosaminoglycans but also collagen by chondrocytes. | meschinohealth.com |

Molecular and Cellular Mechanisms of Glucosamine Sulfate Action

Modulation of Cellular Signaling Pathways

Glucosamine (B1671600) sulfate (B86663) has been shown to interfere with several intracellular signaling pathways that are crucial in the pathogenesis of osteoarthritis. These include the Nuclear Factor Kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In joint diseases, its activation leads to the production of various pro-inflammatory mediators and matrix-degrading enzymes. Glucosamine sulfate has been demonstrated to suppress this pathway through multiple mechanisms.

Glucosamine sulfate can inhibit the activation of NF-κB. Studies have shown that it can prevent the translocation of the active p50/p65 subunits of NF-κB into the nucleus in chondrocytes researchgate.net. This is a critical step, as nuclear translocation is necessary for NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes. By blocking this process, glucosamine sulfate effectively curtails the inflammatory cascade at a foundational level. Research in human retinal pigment epithelial cells also demonstrated that glucosamine sulfate inhibited the nuclear translocation of the p65 protein arvojournals.org. In human chondrosarcoma cells, glucosamine was found to reduce the translocation of NF-κB by inhibiting the degradation of its inhibitory protein, IκB nih.gov.

Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are potent activators of the NF-κB pathway. Glucosamine sulfate has been shown to interfere with the signaling cascades initiated by these cytokines. It can inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes consensus.app. This interference leads to a downstream reduction in the synthesis of inflammatory mediators like cyclooxygenase-2 (COX-2) nih.gov. Furthermore, glucosamine has been observed to ameliorate the IL-1β-induced increase of IL1B expression in human chondrocytes nih.gov. Some studies also suggest that glucosamine sulfate can reduce the levels of inflammatory cytokines, including IL-1β and TNF-α, in synovial fluid nih.gov.

| Mechanism | Key Findings | Model System | Reference |

|---|---|---|---|

| Inhibition of NF-κB Nuclear Translocation | Glucosamine sulfate diminishes the nuclear translocation of NF-κB. | General review | nih.gov |

| Inhibition of p65 Nuclear Translocation | Effectively downregulated TNF-α-induced nuclear translocation of p65 proteins. | Human Retinal Pigment Epithelial Cells | arvojournals.org |

| Inhibition of IκB Degradation | Reduced NF-κB translocation as a result of inhibiting IκB degradation. | Chondrosarcoma Cells | nih.gov |

| Interference with IL-1β Signaling | Inhibits IL-1β-induced NF-κB activation. | Human Osteoarthritic Chondrocytes | consensus.app |

The MAPK pathways are a group of signaling cascades that regulate a wide range of cellular processes, including inflammation, cell stress responses, and apoptosis. Glucosamine sulfate has been found to selectively modulate components of the MAPK pathway.

Research has consistently shown that glucosamine can inhibit the phosphorylation, and thus the activation, of p38 MAPK and c-Jun N-terminal kinase (JNK) nih.govnih.gov. In a rat model of osteoarthritis, oral administration of glucosamine sulfate attenuated the expression of p38 and JNK in the affected cartilage nih.govtmu.edu.tw. The inhibition of these pathways is significant as both p38 MAPK and JNK are involved in the stress and inflammatory responses that lead to chondrocyte apoptosis and cartilage degradation.

In contrast to its effects on p38 and JNK, glucosamine sulfate has been shown to increase the expression of Extracellular Signal-Regulated Kinase 1/2 (ERK-1/2) in the cartilage of rats with osteoarthritis nih.govtmu.edu.twmdpi.com. The ERK-1/2 pathway is typically associated with cell proliferation and differentiation, and its activation can promote chondrocyte survival nih.gov. However, some studies have noted that while IL-1β stimulates the phosphorylation of ERK1/2, glucosamine pretreatment did not decrease this effect, and in some models, glucosamine was found to increase the phosphorylation of JNK and ERK nih.govnih.gov. This suggests the modulatory effects of glucosamine on the MAPK pathway can be complex and may vary depending on the specific cellular context and stimuli.

| MAPK Pathway Component | Effect of Glucosamine Sulfate | Model System | Reference |

|---|---|---|---|

| p38 MAPK | Downregulation/Attenuation of expression | Rat Osteoarthritis Model | nih.govtmu.edu.tw |

| JNK | Downregulation/Attenuation of expression | Rat Osteoarthritis Model | nih.govtmu.edu.tw |

| ERK-1/2 | Increased expression | Rat Osteoarthritis Model | nih.govtmu.edu.twmdpi.com |

| p38 and JNK | Inhibited phosphorylation | Human Chondrocytes | nih.gov |

Activation of Protein Kinase C

Glucosamine has been identified as a potent stimulator of Protein Kinase C (PKC) translocation, a critical step in the activation of this family of enzymes. Research conducted on mesangial cells demonstrated that exposure to glucosamine resulted in a rapid and specific translocation of PKC isoenzymes. Specifically, it caused a sustained increase in the membrane fraction of PKC-α, -β, and -ε, while the PKC-ζ isoenzyme remained largely unaffected. This isoenzyme-specific action distinguishes glucosamine's effect from other PKC activators. The study suggested that the hexosamine pathway, in which glucosamine is a key metabolite, may be involved in high glucose-induced activation of PKC nih.gov.

Regulation of Gene Expression and Protein Synthesis

Glucosamine sulfate plays a significant role in modulating cellular function by regulating the expression of various genes and the subsequent synthesis of proteins, particularly those involved in inflammatory processes.

A primary mechanism of glucosamine sulfate's action is its ability to suppress the expression of genes that promote inflammation. This is achieved through its influence on several key molecules and pathways.

Glucosamine sulfate has been shown to inhibit the expression and synthesis of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory process. In studies involving human osteoarthritic chondrocytes, glucosamine sulfate was found to inhibit the gene expression and protein synthesis of COX-2 induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β) nih.gov. It achieves this, in part, by interfering with the IL-1β induced NF-κB pathway, which in turn reduces the synthesis of the COX-2 enzyme nih.gov. Further research has indicated that glucosamine can also decrease COX-2 activity by affecting its glycosylation, which is a necessary step for the enzyme's proper function nih.gov. The repression of COX-2 transcripts by glucosamine is a key factor in its anti-inflammatory effects nih.gov.

Glucosamine sulfate has demonstrated the ability to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large quantities of nitric oxide during inflammation cabidigitallibrary.org. In human chondrocytes stimulated with IL-1β, glucosamine treatment was able to revert the induced expression of iNOS oup.comoup.com. Studies on cultured macrophages also showed that glucosamine dose-dependently suppressed iNOS protein expression nih.gov. This inhibition of iNOS expression provides a biochemical basis for glucosamine's role in mitigating chronic inflammatory conditions nih.gov. The combination of glucosamine and chondroitin (B13769445) sulfate has also been found to suppress IL-1-induced gene expression of iNOS in cartilage explants nih.gov.

A direct consequence of the inhibition of COX-2 and iNOS expression is the decreased production of Prostaglandin (B15479496) E2 (PGE2) and Nitric Oxide (NO), respectively. Research has confirmed that glucosamine sulfate significantly inhibits the production of both endogenous and IL-1β-induced PGE2 in osteoarthritic chondrocytes nih.gov. This reduction in PGE2 is linked to the decreased activity of COX-2 and the production of microsomal PGE synthase-1 nih.gov. Similarly, the suppression of iNOS expression by glucosamine leads to a reduction in NO synthesis nih.govnih.gov. For instance, in cultured macrophages, glucosamine was shown to decrease NO production in a dose-dependent manner nih.govresearchgate.net. This reduction in PGE2 and NO, two critical mediators of inflammation and cartilage degradation, is a key aspect of glucosamine sulfate's mechanism of action nih.govclinexprheumatol.org.

| Mediator | Effect of Glucosamine Sulfate | Key Research Findings |

| PGE2 | Inhibition of Production | Significantly inhibited endogenous and IL-1β-induced production in osteoarthritic chondrocytes. nih.gov |

| NO | Reduction of Synthesis | Decreased NO production in cultured macrophages by up to 89% in a dose-dependent manner. nih.gov |

Glucosamine sulfate also exerts its anti-inflammatory effects by regulating the expression of key pro-inflammatory cytokine genes.

Interleukin-1β (IL-1β): Studies have shown that glucosamine can downregulate the IL-1β-induced expression of pro-inflammatory genes in human synovial cells plos.org. In human chondrocytes, glucosamine has been found to ameliorate the IL-1β-induced expression of the IL1B gene itself nih.gov.

Interleukin-6 (IL-6): Research on human keratinocyte cell lines has demonstrated that glucosamine treatment can lead to a dose-dependent decrease in IL-6 expression nih.gov. In studies on human osteoarthritic chondrocytes, a combination of celecoxib (B62257) and glucosamine sulfate significantly reduced IL-6 gene expression and release mdpi.comconsensus.app.

Tumor Necrosis Factor-alpha (TNF-α): Glucosamine has been shown to down-regulate the expression of TNF-α in human keratinocyte cell lines nih.gov. It can also interfere with TNF-α-induced transcriptional activation in human chondrocytes researchgate.netnih.gov. Furthermore, glucosamine sulfate has been observed to inhibit TNF-α-induced production of Intercellular Adhesion Molecule-1 (ICAM-1) in human retinal pigment epithelial cells by blocking the nuclear translocation of NF-κB subunit p65 nih.govarvojournals.org.

| Cytokine | Effect of Glucosamine Sulfate | Cell Type Studied |

| IL-1β | Downregulation of induced gene expression | Human synovial cells and chondrocytes plos.orgnih.gov |

| IL-6 | Decreased expression | Human keratinocyte cell lines and osteoarthritic chondrocytes nih.govmdpi.comconsensus.app |

| TNF-α | Downregulation of expression and activity | Human keratinocyte cell lines and chondrocytes nih.govresearchgate.netnih.gov |

Suppression of Pro-inflammatory Gene Expression

Modulation of Microsomal Prostaglandin E Synthase-1 (mPGEs1) Gene Expression

Glucosamine sulfate exerts significant anti-inflammatory effects by modulating the prostaglandin E2 (PGE2) synthesis pathway. A key target in this pathway is Microsomal Prostaglandin E Synthase-1 (mPGES-1), an enzyme crucial for the production of PGE2, a major mediator of inflammation and pain. nih.govmedcraveonline.comresearchgate.net

Research conducted on human osteoarthritic (OA) chondrocytes has demonstrated that glucosamine sulfate can inhibit the production of PGE2. nih.govresearchgate.net This inhibition is achieved, in part, by reducing the expression and activity of mPGES-1. nih.govresearchgate.net In studies where chondrocytes were stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β), glucosamine sulfate significantly inhibited the expression of mPGES-1 messenger RNA (mRNA) and subsequent protein synthesis. nih.govresearchgate.net This effect was observed at concentrations of 1 mM and 2 mM. nih.govresearchgate.net Similarly, in bovine cartilage explants stimulated with IL-1, glucosamine was found to transiently repress the mPGEs1 transcript. youtube.com By downregulating the PTGES gene, which encodes for the mPGES-1 enzyme, glucosamine sulfate effectively reduces a critical inflammatory cascade in cartilage. medcraveonline.comnih.gov

| Cell/Tissue Type | Condition | Glucosamine Sulfate Concentration | Observed Effect on mPGEs-1 | Reference |

|---|---|---|---|---|

| Human OA Chondrocytes | IL-1β Stimulation | 1 mM and 2 mM | Significant inhibition of mRNA expression and synthesis | nih.govresearchgate.net |

| Bovine Cartilage Explants | IL-1 Stimulation | Physiologically relevant concentrations | Transient repression of mPGEs1 transcript | youtube.com |

Influence on Extracellular Matrix Component Synthesis Genes

Glucosamine sulfate's role in the synthesis of extracellular matrix (ECM) components is complex, with research indicating varied effects on the expression of key structural genes in cartilage.

Type II collagen is the primary structural protein in articular cartilage, providing it with tensile strength. nih.gov Several in vitro studies suggest that glucosamine has a chondroprotective, anabolic effect by stimulating the expression of the COL2A1 gene, which codes for type II collagen. nih.govavma.orgepa.gov In experiments using the human chondrocyte cell line SW 1353, glucosamine was shown to markedly increase COL2A1 mRNA expression and significantly elevate the corresponding protein levels. nih.gov This anabolic activity is considered a key mechanism for its potential role in cartilage health. avma.org

However, the effect may be concentration-dependent and influenced by the specific experimental model. One study using human osteoarthritic cartilage explants reported a significant down-regulation of type II collagen gene expression when treated with a 5 mM concentration of glucosamine. nih.gov

Aggrecan is the most abundant proteoglycan in cartilage, responsible for its compressive resilience. The influence of glucosamine sulfate on its gene expression has yielded conflicting results in scientific literature. Some studies on human OA articular chondrocytes have shown that glucosamine sulfate treatment leads to a dose-dependent increase in aggrecan mRNA and core protein levels. medcraveonline.com This supports the hypothesis that glucosamine enhances the production of essential matrix components. nih.govmdpi.com

Conversely, other research has not observed this stimulatory effect. A study on bovine primary chondrocytes found that glucosamine sulfate did not stimulate aggrecan mRNA expression. Furthermore, research on human OA cartilage explants reported a significant down-regulation of the aggrecan gene at a 5 mM glucosamine concentration. nih.gov These discrepancies suggest that the effect of glucosamine sulfate on aggrecan synthesis may be influenced by factors such as species, cell source, and experimental conditions.

Recent research has identified Sirtuin-1 (SIRT1) as a key upstream regulator in the pathway through which glucosamine influences collagen synthesis. SIRT1 is known to promote the expression of cartilage-specific genes, including COL2A1. avma.org

Studies have demonstrated that glucosamine treatment enhances both the mRNA expression and protein levels of SIRT1 in chondrocytes. avma.orgnih.gov Crucially, when a SIRT1 inhibitor was introduced, the glucosamine-induced upregulation of COL2A1 gene expression was suppressed. avma.orgnih.gov This finding strongly suggests that glucosamine's anabolic effect on type II collagen is mediated, at least in part, through the activation of the SIRT1 pathway.

Fibronectin is an extracellular matrix glycoprotein that can be involved in pathological processes in cartilage. Research indicates that glucosamine can modulate fibronectin expression. In a study on experimental diabetic nephropathy, where fibronectin expression was elevated due to hyperglycemia, glucosamine treatment significantly reduced its expression. nih.gov While this study was not on chondrocytes, it demonstrates a clear regulatory effect on the fibronectin gene. The study noted that this effect was specific, as glucosamine did not alter the expression of other ECM proteins like collagen 4 under the same conditions. nih.gov Other research in the context of cartilage has focused on the ability of glucosamine to counteract the damaging effects of fibronectin fragments, which are known to promote the expression of catabolic enzymes, rather than directly regulating fibronectin gene expression itself. avma.org

Control of Catabolic Enzyme Expression

A critical aspect of glucosamine sulfate's mechanism of action is its ability to control the expression of catabolic enzymes that degrade the cartilage matrix. nih.gov The primary enzyme families involved in this degradation are the Matrix Metalloproteinases (MMPs) and the aggrecanases, which belong to the ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family.

Glucosamine sulfate has been shown to exert a pronounced suppressive effect on the gene and protein expression of MMP-3 (stromelysin-1). medcraveonline.com This has been observed in various cell types, including human OA chondrocytes and osteosarcoma cells. medcraveonline.com This reduction in MMP-3 protein levels is also associated with a corresponding decrease in its enzymatic activity. medcraveonline.com Glucosamine can also repress the IL-1β-induced expression of MMP-3.

Furthermore, glucosamine has been found to decrease the expression of MMP-9 and MMP-13. The suppression of MMP-13, a key collagenase that degrades type II collagen, is particularly significant for cartilage protection. In contrast, the expression of MMP-2 does not appear to be significantly affected by glucosamine.

In addition to MMPs, glucosamine sulfate also downregulates the expression of key aggrecanases. Studies have shown that glucosamine can suppress the IL-1-induced mRNA expression of aggrecanase-1 (ADAMTS-4) and aggrecanase-2 (ADAMTS-5). nih.gov

| Enzyme | Gene | Observed Effect of Glucosamine Sulfate | Reference |

|---|---|---|---|

| MMP-3 | MMP3 | Suppresses gene and protein expression; reduces activity | medcraveonline.com |

| MMP-9 | MMP9 | Decreases gene expression in some cell lines | |

| MMP-13 | MMP13 | Represses IL-1-induced mRNA expression | |

| MMP-2 | MMP2 | No significant effect on expression | |

| Aggrecanase-1 (ADAMTS-4) | ADAMTS4 | Down-regulates expression | nih.gov |

| Aggrecanase-2 (ADAMTS-5) | ADAMTS5 | Down-regulates expression | nih.gov |

Downregulation of Matrix Metalloproteinases (MMPs) Expression

Glucosamine sulfate has been shown to influence the expression of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components like collagen and proteoglycans. termedia.pl Studies have demonstrated that glucosamine sulfate can suppress the expression of these enzymes, thereby mitigating matrix breakdown.

Research on human fibrosarcoma cells indicates that sulfated glucosamine is a potent inhibitor of MMP-2 and MMP-9 expression. nih.gov This inhibition is achieved through the downregulation of the transcription factor NF-kappaB, which is crucial for the activation process of MMP-2 and MMP-9 gene expression. nih.govnih.gov

In human osteosarcoma cell lines (MG-63 and SaOS-2), glucosamine sulfate administration led to a significant reduction in the gene expression of MMP-3. nih.govspringermedizin.de A concentration of 10 μg/ml of glucosamine sulfate reduced MMP-3 expression by approximately 68% in MG-63 cells and 63% in SaOS-2 cells. springermedizin.de The same study observed a significant reduction in MMP-9 expression (approximately 34%) in SaOS-2 cells, though not in MG-63 cells. springermedizin.de The expression of MMP-2 was not significantly affected in either osteosarcoma cell line in this particular study. nih.govspringermedizin.de

| MMP Target | Cell Type | Effect of Glucosamine Sulfate | Reported Reduction |

|---|---|---|---|

| MMP-2 | Human Fibrosarcoma | Inhibition of Expression | Not specified |

| MMP-3 | Human Osteosarcoma (MG-63) | Significant Reduction in Gene Expression | ~68% |

| MMP-3 | Human Osteosarcoma (SaOS-2) | Significant Reduction in Gene Expression | ~63% |

| MMP-9 | Human Fibrosarcoma | Inhibition of Expression | Not specified |

| MMP-9 | Human Osteosarcoma (SaOS-2) | Significant Reduction in Gene Expression | ~34% |

Inhibition of Aggrecanase (ADAMTS-5) Activity and Expression

Aggrecanases, particularly ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5), are primary enzymes responsible for the degradation of aggrecan, a major proteoglycan component of cartilage. acs.orgmdpi.com Glucosamine has been found to interfere with the activity of this key enzyme.

Studies on cartilage explants have shown that glucosamine sulfate can reduce the mRNA expression of ADAMTS-5. nih.gov Furthermore, a more specific mechanism has been identified where glucosamine interferes with the activation of the enzyme. Research demonstrated that 10 mM of glucosamine reduces the excision of the ADAMTS-5 propeptide, a critical step for its activation. nih.gov This effect is not due to a change in the mRNA levels of the activating enzyme, furin, but rather an interference with its post-translational modification. Glucosamine treatment leads to decreased glycosylation of furin, which in turn reduces its ability to process and activate ADAMTS-5, ultimately decreasing its aggrecan-degrading activity. nih.gov

Upregulation of Tissue Inhibitor of Metalloproteinase-3 (TIMP-3)

The activity of MMPs and aggrecanases is regulated by their endogenous inhibitors, known as Tissue Inhibitors of Metalloproteinases (TIMPs). TIMP-3 is unique among TIMPs for its strong association with the extracellular matrix and its potent inhibition of ADAMTS enzymes. nih.govnih.gov In concert with its downregulation of catabolic enzymes, glucosamine sulfate has been observed to upregulate the expression of TIMP-3 in cartilage explants. nih.gov This dual action of suppressing degradative enzymes while boosting their natural inhibitors suggests a comprehensive mechanism for preserving the extracellular matrix.

Epigenetic Mechanisms of Gene Regulation (e.g., IL-1β promoter demethylation)

Epigenetic modifications, such as DNA methylation, are heritable changes that regulate gene expression without altering the DNA sequence itself. frontiersin.org These mechanisms are increasingly recognized as playing a role in various cellular processes. Glucosamine has been shown to exert epigenetic effects, particularly on inflammatory genes.

Inflammatory cytokines like Interleukin-1β (IL-1β) are known to contribute to tissue degradation, partly by inducing MMPs. nih.gov The expression of the IL-1β gene can be regulated by the methylation status of its promoter region. In human articular chondrocytes, treatment with inflammatory cytokines (IL-1β and oncostatin M) causes a significant decrease in the methylation of a specific CpG site (-256) in the IL-1β promoter, which is associated with a dramatic increase in IL-1β gene expression. nih.govnih.gov

Research has demonstrated for the first time that glucosamine can counteract this process. It was shown to prevent the cytokine-induced demethylation of the IL-1β promoter. nih.govnih.gov This epigenetic regulatory action was associated with a four-fold amelioration of the cytokine-induced expression of IL-1β. nih.govnih.gov

| Experimental Condition | Average Methylation of IL-1β Promoter (-256 CpG site) |

|---|---|

| Control Culture | 65% |

| With Inflammatory Cytokines (IL-1β/OSM) | 36% |

| With Cytokines + Glucosamine | 44% |

Effects on Cellular Homeostasis and Stress Responses

Beyond its influence on matrix-degrading enzymes and gene expression, glucosamine sulfate also affects fundamental cellular processes related to oxidative stress and redox balance.

Improvement of Cellular Redox Status

Cellular redox status, the balance between oxidants and antioxidants, is critical for normal cell function. mdpi.com Oxidative stress, resulting from an imbalance, can damage cellular components. Glucosamine sulfate has demonstrated the ability to improve the cellular antioxidant potential and control oxidative damage. nih.gov Studies have shown that treatment with sulfated glucosamine can inhibit the oxidation of membrane lipids, proteins, and DNA in human chondrocytes and macrophages in a dose-dependent manner. nih.gov While it has low direct radical scavenging activity, it appears to function as a potent indirect antioxidant. nih.govnih.gov

Enhancement of Antioxidant Enzyme Levels (e.g., Superoxide (B77818) Dismutase - SOD, Catalase - CAT, Glutathione (B108866) Peroxidase - GPx)

Glucosamine sulfate has been shown to modulate the levels of key antioxidant enzymes, although the effects can vary depending on the specific enzyme and experimental conditions. One notable effect is the upregulation of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in the cellular defense against oxidative stress. In human chondrocytes, treatment with glucosamine sulfate has been observed to increase HO-1 gene expression in a dose- and time-dependent manner. This stimulation of HO-1 provides anti-oxidative, anti-apoptotic, and anti-inflammatory protection oup.comoup.com.

Research has indicated that 10 mmol/l of glucosamine sulfate can lead to a significant increase in HO-1 gene expression in human chondrocytes. The peak of this expression is typically reached after 24 hours of treatment oup.comoup.com.

Table 1: Effect of Glucosamine Sulfate on Heme Oxygenase-1 (HO-1) Gene Expression in Human Chondrocytes An interactive data table will be displayed here in the final output.

| Concentration of Glucosamine Sulfate | Time Point | Percentage Increase in HO-1 Gene Expression (vs. Control) |

|---|---|---|

| 10 mmol/l | 6 hours | 30% |

| 10 mmol/l | 24 hours | 40% |

| 50 mmol/l | 6 hours | 26% |

| 50 mmol/l | 24 hours | 32% |

While direct quantitative data on the enhancement of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) levels by glucosamine sulfate is not extensively detailed in the provided search results, the upregulation of HO-1 is a significant indicator of its capacity to bolster the cellular antioxidant defense system.

Reduction of Oxidative Damage and Reactive Oxygen Species (ROS) Production

Glucosamine sulfate's role in mitigating oxidative damage is multifaceted. It has been suggested to act as a scavenger of free oxygen radicals, thereby protecting cells from the damaging effects of reactive oxygen species (ROS) researchgate.net. However, some studies present a more complex picture, indicating that under certain conditions, glucosamine can induce ROS production.

In human microvascular endothelial cells (HMEC-1), treatment with higher concentrations of glucosamine led to an increase in ROS production. This suggests that the effect of glucosamine on ROS levels may be concentration-dependent and cell-type specific researchgate.netnih.gov. For instance, a study on HMEC-1 cells showed that 15 mM of glucosamine increased ROS production by 31-40%, and 20 mM increased it by 40-68% nih.gov.

Conversely, in human osteoarthritic chondrocytes, glucosamine sulfate has been shown to counteract the effects of oxidative stress. It has been observed to down-regulate the expression of p22Phox, a subunit of the NADPH oxidase complex which is involved in ROS generation oup.com. Specifically, treatment with 1 and 10 mmol/l of glucosamine sulfate for 48 hours resulted in a 20% and 25% reduction in p22Phox mRNA expression, respectively oup.com. Furthermore, glucosamine sulfate has been found to inhibit the interleukin-1β induced expression of inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide, a reactive nitrogen species oup.com. A 10 mmol/l concentration of glucosamine sulfate was able to reduce iNOS gene expression by 30% oup.com.

Table 2: Effects of Glucosamine Sulfate on Markers of Oxidative Stress An interactive data table will be displayed here in the final output.

| Cell Type | Marker | Glucosamine Sulfate Concentration | Effect |

|---|---|---|---|

| Human Microvascular Endothelial Cells (HMEC-1) | ROS Production | 15 mM | 31-40% Increase |

| Human Microvascular Endothelial Cells (HMEC-1) | ROS Production | 20 mM | 40-68% Increase |

| Human Osteoarthritic Chondrocytes | p22Phox mRNA | 1 mmol/l (48h) | 20% Decrease |

| Human Osteoarthritic Chondrocytes | p22Phox mRNA | 10 mmol/l (48h) | 25% Decrease |

| Human Osteoarthritic Chondrocytes | iNOS Gene Expression | 10 mmol/l | 30% Decrease |

Induction of Autophagy Processes

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Glucosamine has been identified as an activator of autophagy in various cell types. This induction of autophagy is considered a key mechanism through which glucosamine exerts its protective effects.

The conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. An increased LC3-II/LC3-I ratio is indicative of active autophagy researchgate.net. While specific quantitative data on the LC3-II/LC3-I ratio changes induced by glucosamine sulfate are not consistently reported across studies, the general consensus is that glucosamine treatment leads to an increase in this ratio, signifying the induction of autophagy. It's important to note that while an increase in the LC3-II/LC3-I ratio is a widely used marker, its interpretation should be done with caution as it can be influenced by both the rate of autophagosome formation and degradation nih.govnih.govbio-techne.com.

Impact on Cellular ATP Content and Glucose Metabolism

Glucosamine sulfate can influence cellular energy levels and glucose metabolism. Studies have shown that glucosamine can lead to a depletion of cellular ATP content. In primate vascular smooth muscle cells, exposure to glucosamine resulted in a 25-30% depletion of cellular ATP researchgate.net. This effect is thought to be due to the preferential phosphorylation of glucosamine over glucose, which can impact glucose uptake and consumption researchgate.net.

The influence of glucosamine on glucose metabolism is a subject of ongoing research. While some studies have raised concerns about its potential to affect glucose tolerance and insulin (B600854) sensitivity, a comprehensive review concluded that at typical oral doses, glucosamine has no significant effect on fasting blood glucose levels, glucose metabolism, or insulin sensitivity in healthy individuals, individuals with diabetes, or those with impaired glucose tolerance nih.gov.

Cell-Specific Responses and Functional Outcomes

The effects of glucosamine sulfate are particularly relevant in the context of specific cell types, most notably chondrocytes, which are the primary cells found in cartilage.

Chondrocyte Biology and Chondrogenesis

Glucosamine sulfate plays a significant role in chondrocyte biology by promoting the synthesis of essential cartilage matrix components. In vitro studies have demonstrated that glucosamine enhances the production of aggrecan and collagen type II in chondrocyte cultures nih.gov. This anabolic effect contributes to the maintenance and repair of cartilage.

Promotion of Chondrogenic Phenotypes in Mesenchymal Stem Cells

Beyond its effects on mature chondrocytes, glucosamine has been shown to promote the differentiation of mesenchymal stem cells (MSCs) towards a chondrogenic lineage. This is a crucial aspect of its potential role in cartilage repair and regeneration.

Treatment of human MSCs with glucosamine has been found to enhance the expression of key chondrogenic markers, including collagen type II and aggrecan nih.gov. This indicates that glucosamine can actively support the process of chondrogenesis. Furthermore, glucosamine has been observed to inhibit the expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in the degradation of the cartilage matrix nih.gov. This dual action of promoting matrix synthesis while inhibiting its degradation underscores the chondroprotective properties of glucosamine.

Table 3: Effect of Glucosamine on Chondrogenic Marker Expression in Human Mesenchymal Stem Cells An interactive data table will be displayed here in the final output.

| Chondrogenic Marker | Effect of Glucosamine Treatment |

|---|---|

| Collagen Type II | Enhanced Expression |

| Aggrecan | Enhanced Expression |

| MMP-13 | Inhibited Expression |

Synoviocyte Activity and Hyaluronic Acid Production

Synoviocytes, the cells lining the synovial membrane, are responsible for the production of synovial fluid components, including hyaluronic acid. Hyaluronic acid is crucial for the viscoelastic properties of the synovial fluid, providing lubrication and shock absorption to the joint. In vitro studies using human osteoarthritic synovium explants have shown that glucosamine can significantly increase the production of hyaluronic acid. nih.govdoaj.orgresearchgate.net Interestingly, this increase in hyaluronic acid synthesis does not appear to be mediated by an alteration in the gene expression of hyaluronan synthase (HAS) enzymes (HAS1, HAS2, and HAS3). nih.govresearchgate.net This suggests that glucosamine may influence hyaluronic acid production through post-transcriptional mechanisms or by increasing the availability of its precursor, N-acetylglucosamine.

Osteoblast and Osteocyte Modulation (e.g., Osteoprotegerin/RANKL Ratio)

The subchondral bone plays a critical role in the pathogenesis of osteoarthritis, and the activity of osteoblasts and osteocytes is central to bone remodeling. Glucosamine sulfate has been found to promote the differentiation of osteoblast-like cells, as evidenced by increased alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin (B1147995) secretion, and mineralization in vitro. nih.gov Furthermore, in the context of bone resorption, the balance between osteoprotegerin (OPG) and receptor activator of nuclear factor-kappa B ligand (RANKL) is critical. nih.govyoutube.comyoutube.com RANKL promotes osteoclast differentiation and activation, while OPG acts as a decoy receptor, inhibiting this process. youtube.comyoutube.com Studies have shown that the combination of glucosamine sulfate and chondroitin sulfate can upregulate the expression of OPG and reduce the expression of RANKL in human osteoarthritic subchondral bone osteoblasts, thereby increasing the OPG/RANKL ratio and suggesting a potential to decrease the pro-resorptive properties of these cells. nih.govresearchgate.net

Immunomodulatory Effects on Macrophages and Retinal Pigment Epithelial Cells (e.g., ICAM-1 inhibition)

Glucosamine sulfate exhibits immunomodulatory properties that extend beyond the joint cartilage. In human retinal pigment epithelial (RPE) cells, glucosamine sulfate has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.govarvojournals.orgdrugbank.comarvojournals.org This inhibition is mediated through the blockade of NF-κB subunit p65 and the nuclear translocation of STAT1. arvojournals.orgdrugbank.comarvojournals.org By downregulating ICAM-1, glucosamine sulfate can reduce leukocyte adhesion to RPE cells, a critical step in ocular inflammatory responses. nih.gov

Furthermore, glucosamine can modulate macrophage function. It has been shown to promote the polarization of macrophages towards a reparative and pro-resolving M2 phenotype. nih.gov Mechanistic studies suggest that this is achieved through an increase in protein O-GlcNAcylation, which can affect signaling pathways such as STAT1. nih.gov

Influence on Vascular Smooth Muscle Cell Proteoglycan Synthesis and Lipoprotein Binding

In the vasculature, the interaction between proteoglycans synthesized by vascular smooth muscle cells (VSMCs) and lipoproteins is a key event in the development of atherosclerosis. nih.gov Research has shown that proteoglycans synthesized by VSMCs in the presence of glucosamine have smaller glycosaminoglycan (GAG) chains. nih.govuq.edu.au This alteration in proteoglycan structure leads to a corresponding decrease in their ability to bind to low-density lipoprotein (LDL). nih.govuq.edu.au The mechanism behind the reduced GAG chain synthesis appears to be related to the depletion of cellular ATP, as the preferential phosphorylation of glucosamine over glucose can limit the energy available for GAG chain elongation. researchgate.net This finding suggests a potential protective role for glucosamine in the context of atherosclerosis. nih.gov

Effects on Osteosarcoma Cell Lines (MMP suppression)

Glucosamine sulfate has demonstrated notable effects on osteosarcoma cell lines, particularly in the suppression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix and are crucial for cancer cell invasion and metastasis. nih.govnih.govspringermedizin.de Research has focused on human osteosarcoma cell lines, such as MG-63 and SaOS-2, to elucidate the potential anti-tumor mechanisms of glucosamine sulfate. nih.govnih.govresearchgate.net

In vitro studies have shown that glucosamine sulfate can exert a pronounced suppressive effect on specific MMPs in these cell lines. nih.govnih.govspringermedizin.de This effect is observed without impacting cell viability, indicating a targeted mechanism of action rather than general cytotoxicity. nih.govresearchgate.net The administration of glucosamine sulfate at concentrations of 10, 50, and 100 μg/ml did not alter the viability of MG-63 and SaOS-2 cells. nih.govresearchgate.net

The primary impact of glucosamine sulfate is on the expression of MMP-3. nih.govnih.gov A significant reduction in both MMP-3 mRNA and protein levels has been observed in both MG-63 and SaOS-2 cell lines. nih.govnih.gov For instance, a concentration of 10 μg/ml of glucosamine sulfate was found to reduce MMP-3 expression by over 50% in both cell lines. nih.govspringermedizin.de Specifically, this concentration led to an approximate 68% reduction in MMP-3 gene expression in MG-63 cells and a 63% reduction in SaOS-2 cells. springermedizin.de Higher concentrations of 50 μg/ml and 100 μg/ml also resulted in a significant decrease in MMP-3 expression in MG-63 cells. nih.gov

The suppressive effects of glucosamine sulfate also extend to MMP-9, although to a lesser extent and in a cell-line-specific manner. nih.govnih.gov A significant decrease in MMP-9 expression was observed in SaOS-2 cells, with a 10 μg/ml concentration of glucosamine sulfate reducing it by approximately 34%. springermedizin.de However, the expression of MMP-2 was not significantly affected in either cell line by the administration of glucosamine sulfate. nih.govnih.gov

These findings suggest that glucosamine sulfate may have potential anti-tumor efficacy in osteosarcoma by specifically targeting the expression of key matrix metalloproteinases involved in tumor progression. nih.govnih.govspringermedizin.de

| Cell Line | Glucosamine Sulfate Concentration (μg/ml) | Effect on MMP-3 Expression | Effect on MMP-9 Expression | Effect on MMP-2 Expression |

|---|---|---|---|---|

| MG-63 | 10 | ~68% reduction | Not significantly reduced | No significant effect |

| SaOS-2 | 10 | ~63% reduction | ~34% reduction | No significant effect |

| MG-63 | 50 | ~74% reduction | Not significantly altered | Not significantly altered |

| MG-63 | 100 | ~73% reduction | Not significantly altered | Not significantly altered |

Role in Brain Glycogen (B147801) Composition and Neurological Implications (e.g., Lafora Disease)

Recent discoveries have highlighted a significant role for glucosamine in the composition of brain glycogen and its implications for neurological health, particularly in the context of Lafora Disease. sciencedaily.com Glycogen in the brain is not solely composed of glucose; a substantial portion, up to 25%, is made up of glucosamine. sciencedaily.combiocompare.com This is in stark contrast to muscle and liver glycogen, which contain only about 1% and less than 1% glucosamine, respectively. sciencedaily.combiocompare.com This finding establishes brain glycogen as a critical reservoir for glucosamine. nih.gov

This unique composition of brain glycogen has profound implications for certain neurological disorders characterized by aberrant glycogen metabolism. nih.gov Lafora Disease, a rare and fatal form of progressive myoclonic epilepsy, is a key example. nih.govrarediseases.org This neurodegenerative disorder is characterized by the accumulation of insoluble glucan aggregates known as Lafora bodies in the cytoplasm of cells, particularly neurons. nih.govchelseashope.org

In Lafora Disease, the aberrant glycogen-like cellular aggregates, also called polyglucosan bodies (PGBs), sequester glucosamine. sciencedaily.com This sequestration leads to numerous cellular perturbations and is linked to the neurodegeneration seen in the disease. sciencedaily.comnih.gov The dysregulated glycogen metabolism directly alters the intracellular pools of glucosamine and UDP-GlcNAc, which in turn leads to defects in protein N-glycosylation. nih.gov Glycosylation is a critical process for the proper function of a vast number of proteins, and its disruption is a hallmark of many nervous system diseases. sciencedaily.comnih.gov

Preclinical Research Methodologies and Experimental Models

In Vitro Cellular and Tissue Models

Human Articular Chondrocyte Culture Systems (Normal and Osteoarthritic)

In vitro studies utilizing human articular chondrocytes, sourced from both normal and osteoarthritic (OA) cartilage, are fundamental in elucidating the mechanisms of glucosamine (B1671600) sulfate (B86663). These culture systems allow for direct observation of cellular responses to glucosamine sulfate, providing insights into its effects on cartilage metabolism. nih.gov

Research has demonstrated that glucosamine sulfate can modulate the metabolic activities of chondrocytes. In cultures of human OA articular chondrocytes, glucosamine sulfate has been shown to stimulate the production of proteoglycans, essential components of the cartilage matrix. openaccessjournals.com Furthermore, it has been observed to increase the synthesis of other critical matrix components like aggrecan and type II collagen. nih.gov Some studies also indicate that glucosamine sulfate can counteract the catabolic effects of inflammatory mediators. For instance, it can inhibit the synthesis of matrix metalloproteinases (MMPs), enzymes responsible for the breakdown of the extracellular matrix. nih.gov Specifically, glucosamine sulfate has been found to modulate the levels of aggrecan and MMP-3 synthesized by cultured human OA articular chondrocytes. nih.gov

The response of chondrocytes to glucosamine sulfate can be influenced by the presence of inflammatory stimuli. In models where chondrocytes are stimulated with interleukin-1 beta (IL-1β), a pro-inflammatory cytokine implicated in OA pathogenesis, glucosamine sulfate has been shown to reverse some of the detrimental effects. nih.gov It can inhibit the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

| Experimental Model | Key Findings |

| Human Osteoarthritic Articular Chondrocytes | Stimulation of proteoglycan production. openaccessjournals.com |

| Human Articular Chondrocytes (Normal and OA) | Increased synthesis of aggrecan and type II collagen. nih.gov |

| IL-1β-stimulated Human Chondrocytes | Inhibition of iNOS and COX-2 expression. nih.gov |

| Human OA Articular Chondrocytes | Modulation of aggrecan and MMP-3 levels. nih.gov |

Chondrocyte Cell Lines (e.g., SW1353, C-20/A4)

Chondrocyte cell lines, such as the human chondrosarcoma cell line SW1353 and the immortalized human chondrocyte cell line C-20/A4, serve as practical and reproducible models for studying the effects of glucosamine sulfate. These cell lines allow for controlled experiments to investigate the molecular pathways affected by this compound.

In the SW1353 cell line, research has shown that glucosamine sulfate can influence the expression of genes related to cartilage metabolism. Studies have demonstrated a notable increase in the mRNA expression of type II collagen (COL2A1) in SW1353 cells treated with glucosamine. spandidos-publications.com Furthermore, glucosamine sulfate has been observed to upregulate the level of glutathione (B108866) (GSH), an important antioxidant, in SW1353 chondrocytes. mdpi.com This suggests a potential role for glucosamine sulfate in mitigating oxidative stress within chondrocytes. Mechanistic studies using SW1353 cells have also indicated that glucosamine can attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cartilage degradation. nih.gov

The C-20/A4 chondrocyte cell line has also been utilized to investigate the anti-inflammatory properties of glucosamine sulfate. In IL-1β-stimulated C-20/A4 cells, glucosamine sulfate has been shown to decrease the expression of ADAMTS5, an aggrecanase involved in cartilage breakdown, and reduce apoptosis. clinmedjournals.org These findings highlight the potential of glucosamine sulfate to protect chondrocytes from inflammatory damage.

| Cell Line | Treatment | Key Findings |

| SW1353 | Glucosamine | Increased mRNA expression of type II collagen (COL2A1). spandidos-publications.com |

| SW1353 | Glucosamine Sulfate | Upregulation of glutathione (GSH) levels. mdpi.com |

| SW1353 | Glucosamine | Attenuation of NF-κB activation. nih.gov |

| C-20/A4 | Glucosamine Sulfate (in the presence of IL-1β) | Decreased ADAMTS5 expression and reduced apoptosis. clinmedjournals.org |

Primary Human Endothelial Cells and Vascular Smooth Muscle Cells

The effects of glucosamine sulfate have also been investigated in primary human endothelial cells and vascular smooth muscle cells (SMCs) to understand its potential impact on vascular health, which can be relevant in the context of osteoarthritis.

Studies on primary human endothelial cells have yielded mixed results. Some research indicates that glucosamine can increase the production of heparan sulfate proteoglycans (HSPGs), such as perlecan (B1176706), in endothelial cells. nih.gov This increase in HSPG was associated with decreased protein transport across endothelial cell monolayers and reduced monocyte binding to the subendothelial matrix, suggesting a potential atheroprotective effect. nih.gov However, other studies have reported that exposure of primary human endothelial cells to glucosamine can lead to a dose- and time-dependent reduction in the synthesis and secretion of sulfated proteoglycans. foodandnutritionresearch.netnih.govuio.no This was attributed to a decrease in the total expression of proteoglycans rather than changes in glycosaminoglycan (GAG) chain length or sulfation. foodandnutritionresearch.netnih.govuio.no

In vascular smooth muscle cells, glucosamine has been shown to inhibit proliferation. nih.gov This anti-proliferative effect was mediated by the induction of perlecan HSPG. nih.gov In contrast, high concentrations of glucose were found to increase SMC proliferation. nih.gov These findings suggest that glucosamine and glucose have distinct effects on vascular cell behavior.

| Cell Type | Treatment | Key Findings |

| Primary Human Endothelial Cells | Glucosamine | Increased production of heparan sulfate proteoglycans (perlecan). nih.gov |

| Primary Human Endothelial Cells | Glucosamine | Decreased protein transport and monocyte binding. nih.gov |

| Primary Human Endothelial Cells | Glucosamine | Reduced synthesis and secretion of sulfated proteoglycans. foodandnutritionresearch.netnih.govuio.no |

| Vascular Smooth Muscle Cells | Glucosamine | Inhibition of cell proliferation via induction of perlecan HSPG. nih.gov |

Mesenchymal Stem Cells (hMSCs) for Chondrogenesis Studies

Human mesenchymal stem cells (hMSCs) are a valuable tool for investigating the chondrogenic potential of glucosamine sulfate, as they can differentiate into chondrocytes. Studies have shown that glucosamine can promote the chondrogenic phenotype in hMSCs. researchgate.net

In pellet cultures of hMSCs, treatment with glucosamine has been observed to enhance the expression of key cartilage matrix genes, including type II collagen and aggrecan, and increase the content of sulfated glycosaminoglycans (sGAG). researchgate.net Furthermore, glucosamine has been shown to inhibit the expression of matrix metalloproteinase-13 (MMP-13), a matrix-degrading enzyme, in hMSCs undergoing chondrogenesis. researchgate.net This suggests that glucosamine can both stimulate cartilage formation and inhibit its degradation.

Interestingly, the effects of glucosamine on hMSCs appear to be dose-dependent, with high concentrations reported to be inhibitory or even cytotoxic. researchgate.net Some research indicates that glucosamine can stimulate the chondrogenic differentiation of MSCs derived from patients with rheumatoid arthritis and osteoarthritis, similar to its effect on cells from healthy donors. capes.gov.br

| Cell Source | Culture Model | Key Findings with Glucosamine Treatment |

| Human Mesenchymal Stem Cells (hMSCs) | Pellet Culture | Enhanced expression of type II collagen and aggrecan. researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | Pellet Culture | Increased content of sulfated glycosaminoglycans (sGAG). researchgate.net |

| Human Mesenchymal Stem Cells (hMSCs) | Pellet Culture | Inhibition of MMP-13 expression. researchgate.net |

| MSCs from Rheumatoid Arthritis and Osteoarthritis Patients | Microaggregate Culture | Enhanced chondrogenesis. capes.gov.br |

Synovial Membrane and Articular Cartilage Explant Cultures

Explant cultures of synovial membrane and articular cartilage provide an in vitro model that preserves the tissue architecture and cell-matrix interactions, offering a more physiologically relevant system to study the effects of glucosamine sulfate compared to monolayer cell cultures.

In human osteoarthritic synovium explants, glucosamine has been shown to increase the production of hyaluronic acid, a key component of synovial fluid that contributes to its viscosity and lubricating properties. nih.gov Articular cartilage explant studies have demonstrated that glucosamine can protect against cartilage degradation. For instance, it has been shown to reduce the loss of proteoglycans and inhibit the production of nitric oxide, a pro-inflammatory mediator. researchgate.net

Furthermore, in bovine cartilage explants stimulated with IL-1β, a combination of glucosamine and chondroitin (B13769445) sulfate was found to suppress the gene expression of several catabolic enzymes, including MMP-3, MMP-13, and aggrecanase-1. avma.orgavma.org This combination also increased the expression of tissue inhibitor of metalloproteinase-3 (TIMP-3), an inhibitor of aggrecanases. nih.gov These findings suggest that glucosamine, particularly in combination with chondroitin sulfate, can shift the balance from catabolic to anabolic processes within the cartilage.

| Tissue Source | Culture Type | Key Findings with Glucosamine Treatment |

| Human Osteoarthritic Synovium | Explant Culture | Increased production of hyaluronic acid. nih.gov |

| Bovine Articular Cartilage | Explant Culture | Reduced proteoglycan loss and nitric oxide production. researchgate.net |

| IL-1β-stimulated Bovine Cartilage | Explant Culture | Suppressed gene expression of MMP-3, MMP-13, and aggrecanase-1 (in combination with chondroitin sulfate). avma.orgavma.org |

| Bovine Cartilage | Explant Culture | Increased expression of TIMP-3 (in combination with chondroitin sulfate). nih.gov |

Osteoblast and Macrophage Cell Cultures

The effects of glucosamine sulfate have also been examined in osteoblast and macrophage cell cultures to understand its influence on bone metabolism and inflammation, which are increasingly recognized as important factors in osteoarthritis.

In the human osteoblast-like cell line MG-63, glucosamine sulfate has been shown to promote osteoblastic differentiation. This was evidenced by increased alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin (B1147995) secretion, and mineralization. researchgate.netnih.gov These findings suggest that glucosamine sulfate may have a beneficial effect on the subchondral bone changes that occur in osteoarthritis. nih.gov Studies using a 3D dynamic co-culture system of human osteoblasts and osteoclasts have shown that crystalline glucosamine sulfate can decrease osteoclastic cell differentiation and function. spandidos-publications.com

In macrophage cell lines, such as RAW 264.7, glucosamine sulfate has demonstrated anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. researchgate.net This suggests that glucosamine sulfate can modulate the inflammatory responses that contribute to the pathogenesis of osteoarthritis.

| Cell Line/Type | Key Findings with Glucosamine Sulfate Treatment |

| MG-63 (human osteoblast-like) | Increased alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin secretion, and mineralization. researchgate.netnih.gov |

| Human Osteoblasts (co-cultured with osteoclasts) | Decreased osteoclastic cell differentiation and function. spandidos-publications.com |

| RAW 264.7 (macrophage) | Inhibition of TNF-α, IL-1β, and PGE2 production. researchgate.net |

Retinal Pigment Epithelial Cells (ARPE-19)

The human retinal pigment epithelial cell line, ARPE-19, serves as a crucial in vitro model for investigating the molecular mechanisms of glucosamine sulfate in ocular tissues. Research using this cell line has uncovered several potential pathways through which glucosamine sulfate exerts its effects.

Studies have demonstrated that glucosamine sulfate (GS) can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), an inflammatory protein, in ARPE-19 cells. tandfonline.comesceo.org When stimulated with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interferon-gamma (IFN-γ), ARPE-19 cells typically increase ICAM-1 expression. However, pretreatment with glucosamine sulfate effectively downregulates this response at both the mRNA and protein levels in a dose-dependent manner. tandfonline.com The mechanism for this inhibition involves the blockade of the nuclear translocation of key signaling proteins; specifically, it prevents the movement of the p65 subunit of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). tandfonline.comesceo.org

Further research has explored the role of glucosamine in cellular aging and maintenance. One study found that glucosamine can attenuate premature senescence in ARPE-19 cells induced by hydrogen peroxide. taylorandfrancis.com Another investigation revealed that glucosamine induces autophagy, a cellular process for degrading and recycling cellular components, through the AMP-activated protein kinase (AMPK)–mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov This induction of autophagy was shown to reduce the accumulation of lipofuscin-like autofluorescence, a hallmark of aging in RPE cells. nih.gov

Additionally, glucosamine has been found to inhibit the proliferation of ARPE-19 cells stimulated by epidermal growth factor (EGF). nih.gov This anti-proliferative effect is achieved by modifying the N-glycans on the EGF receptor (EGFR), which in turn suppresses the receptor's phosphorylation and downstream signaling pathways. nih.gov

Osteosarcoma Cell Lines (MG-63, SaOS-2)

The human osteosarcoma cell lines MG-63 and SaOS-2 are widely used in preclinical research to model different stages of osteoblast (bone-forming cell) development and to study the effects of compounds on bone cell metabolism. MG-63 cells are considered to represent an immature osteoblast phenotype, while SaOS-2 cells are characterized as more mature osteoblasts. mdpi.com

A primary focus of research involving glucosamine sulfate and these cell lines has been its effect on matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and are often overexpressed in pathological conditions. Studies have shown that glucosamine sulfate can suppress the basal expression of specific MMPs in both MG-63 and SaOS-2 cells without impacting cell viability. openaccessjournals.comnih.govnih.govunesp.br The most significant effect observed is the reduction of MMP-3 expression. openaccessjournals.comnih.gov For instance, at a concentration of 10 μg/ml, glucosamine sulfate significantly reduced MMP-3 gene expression by approximately 68% in MG-63 cells and 63% in SaOS-2 cells. openaccessjournals.comnih.gov The expression of MMP-9 was also significantly reduced in SaOS-2 cells, but not in MG-63 cells. openaccessjournals.comnih.gov No significant effect was noted on MMP-2 expression in either cell line. openaccessjournals.comnih.gov

Beyond its effects on MMPs, glucosamine sulfate has been shown to promote the osteoblastic differentiation of MG-63 cells. researchgate.netcabidigitallibrary.org This is evidenced by in vitro findings of increased alkaline phosphatase (ALP) activity, collagen synthesis, osteocalcin secretion, and mineralization in the cultured cells. researchgate.netcabidigitallibrary.org It is suggested that this pro-differentiative effect may be linked to the anti-inflammatory properties of glucosamine sulfate. researchgate.net

| Cell Line | Compound | Effect on MMP-2 | Effect on MMP-3 | Effect on MMP-9 | Reference |

|---|---|---|---|---|---|